[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate
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Overview
Description
[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions.
Functional Group Transformations: Introduction of acetyloxy and ethyl groups via esterification and alkylation reactions.
Oxidation and Reduction: Adjusting the oxidation state of specific carbon atoms to achieve the desired dioxo functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of acetyloxy groups with other functional groups.
Hydrolysis: Cleavage of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.
Scientific Research Applications
[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [(19S)-19-ethyl-7-methoxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-19-yl] hexanoate .
- 19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde .
Uniqueness
[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential applications. Its pentacyclic structure and multiple functional groups make it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
19685-12-2 |
---|---|
Molecular Formula |
C24H20N2O7 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate |
InChI |
InChI=1S/C24H20N2O7/c1-4-24(33-13(3)28)18-9-20-21-15(10-26(20)22(29)17(18)11-31-23(24)30)7-14-8-16(32-12(2)27)5-6-19(14)25-21/h5-9H,4,10-11H2,1-3H3/t24-/m0/s1 |
InChI Key |
HURDNBWFWXXKKU-DEOSSOPVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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